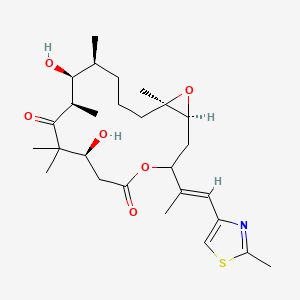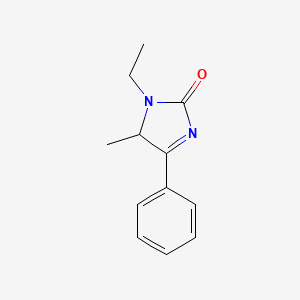![molecular formula C27H44N4O5 B12826510 (2R,3R)-N-(6-amino-6-oxohexyl)-2-[[(2R)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide](/img/structure/B12826510.png)
(2R,3R)-N-(6-amino-6-oxohexyl)-2-[[(2R)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-N-(6-amino-6-oxohexyl)-2-[[(2R)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-N-(6-amino-6-oxohexyl)-2-[[(2R)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide typically involves multiple steps, including the formation of amide bonds and the introduction of specific functional groups. The synthetic route may involve the following steps:
Formation of the hexanoylamino group: This step involves the reaction of hexanoic acid with an amine to form the hexanoylamino group.
Introduction of the hydroxyphenyl group: This step involves the reaction of a phenol derivative with an appropriate reagent to introduce the hydroxyphenyl group.
Formation of the final compound: This step involves the coupling of the intermediate compounds to form the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-N-(6-amino-6-oxohexyl)-2-[[(2R)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The amino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biology, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development in various disease areas.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in fields such as materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (2R,3R)-N-(6-amino-6-oxohexyl)-2-[[(2R)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved in its mechanism of action may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R,3R)-N-(6-amino-6-oxohexyl)-2-[[(2R)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide include other amide-containing compounds and phenyl derivatives. Examples include:
- N-(6-amino-6-oxohexyl)-2-(hexanoylamino)-3-phenylpropanamide
- N-(6-amino-6-oxohexyl)-2-(hexanoylamino)-3-(4-methoxyphenyl)propanamide
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups. This combination of features allows for a wide range of chemical reactivity and biological activity, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C27H44N4O5 |
|---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
(2R,3R)-N-(6-amino-6-oxohexyl)-2-[[(2R)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide |
InChI |
InChI=1S/C27H44N4O5/c1-4-6-8-12-24(34)30-22(18-20-13-15-21(32)16-14-20)26(35)31-25(19(3)5-2)27(36)29-17-10-7-9-11-23(28)33/h13-16,19,22,25,32H,4-12,17-18H2,1-3H3,(H2,28,33)(H,29,36)(H,30,34)(H,31,35)/t19-,22-,25-/m1/s1 |
InChI Key |
XEUVNVNAVKZSPT-OPJGWUQDSA-N |
Isomeric SMILES |
CCCCCC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H]([C@H](C)CC)C(=O)NCCCCCC(=O)N |
Canonical SMILES |
CCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NCCCCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12826427.png)
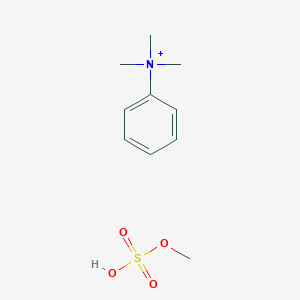

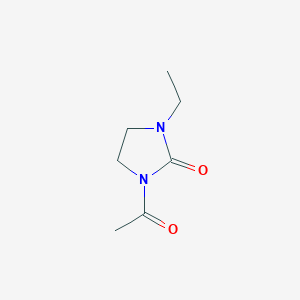


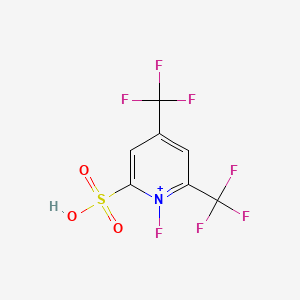
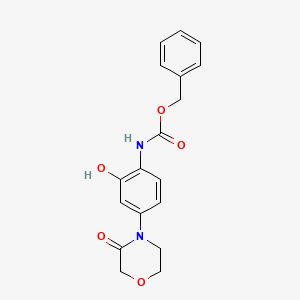
![benzyl N-[(2R,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B12826487.png)
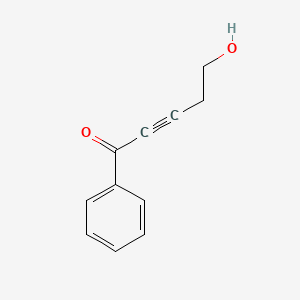
![6-[4-[3,5-bis[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]phenyl]phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B12826489.png)
![(6S,7S)-7-[[(2S)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate](/img/structure/B12826493.png)
